DSPE-succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

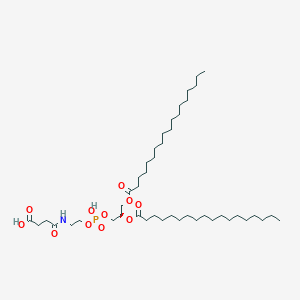

DSPE-succinic acid is a phospholipid compound with two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule. It is terminated with a carboxylic acid group, which makes it reactive with amines to form stable amide linkages . This compound is often used in the preparation of nanoparticles or liposomes, serving as a nanocarrier for the delivery of therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

DSPE-succinic acid can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with succinic anhydride in the presence of a catalyst such as N-Hydroxysuccinimide (NHS) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . The reaction typically takes place in an organic solvent like ethanol under mild conditions (room temperature) with magnetic stirring for about 1 hour .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .

Common Reagents and Conditions

Reagents: Amines, NHS, EDC

Conditions: Room temperature, organic solvents like ethanol, magnetic stirring

Major Products

The major product formed from the reaction of this compound with amines is the corresponding amide .

Scientific Research Applications

Chemistry

- Nanoparticle Synthesis : DSPE-succinic acid is utilized in the synthesis of lipid-based nanoparticles. These nanoparticles can encapsulate poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy .

- Lipid-Polymer Hybrid Nanoparticles : The compound can be incorporated into lipid-polymer hybrid systems, which improve stability and control over drug release profiles .

Biology

- Drug Delivery Systems : this compound is employed in creating nanocarriers for targeted drug delivery. Its ability to form stable amide linkages with amines allows for the conjugation of therapeutic agents, including mRNA and DNA vaccines .

- Biocompatibility : The amphiphilic nature of this compound contributes to its biocompatibility, making it suitable for use in biological systems without inducing significant immune responses .

Medicine

- Targeted Therapies : The compound is used in developing targeted therapies for cancer treatment by facilitating the delivery of chemotherapeutic agents directly to tumor cells . For instance, studies have shown that nanoparticles formed from this compound can significantly enhance the efficacy of drugs like doxorubicin while minimizing systemic toxicity .

- Vaccine Development : Its role in mRNA vaccine formulations has gained attention, especially during the COVID-19 pandemic, where lipid nanoparticles were crucial for delivering mRNA vaccines effectively.

Industry

- Nanomaterials Production : In industrial applications, this compound is involved in producing various nanomaterials that find use in cosmetics, food additives, and biodegradable plastics . Its water-soluble characteristics make it suitable for diverse formulations.

Drug Delivery Efficiency

A study demonstrated that nanoparticles composed of this compound could encapsulate doxorubicin effectively. The resulting formulation exhibited improved release profiles and enhanced cytotoxicity against cancer cells compared to free doxorubicin formulations .

Vaccine Development

Research highlighted the successful use of this compound in formulating lipid nanoparticles for mRNA vaccines. These formulations showed superior stability and delivery efficiency, contributing significantly to the rapid development of COVID-19 vaccines.

Mechanism of Action

The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.

Comparison with Similar Compounds

Similar Compounds

DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.

DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.

Uniqueness

DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .

Biological Activity

Introduction

DSPE-succinic acid (1,2-distearoyl-sn-glycero-3-phosphoethanolamine succinic acid) is a phospholipid derivative that has gained attention in biomedical applications, particularly in drug delivery systems. Its unique structure, featuring a hydrophobic tail and a reactive carboxylic acid moiety, allows it to form stable nanoparticles and liposomes suitable for encapsulating therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, applications in drug delivery, and relevant case studies.

- Molecular Formula : C₄₅H₈₆N₀₁₁P

- Molecular Weight : 848.14 g/mol

- Structure : this compound consists of a phospholipid backbone with a succinic acid group that can react with amines to form stable amide bonds .

Synthesis and Characterization

This compound is synthesized through the reaction of distearoylphosphatidylethanolamine (DSPE) with succinic anhydride or other coupling agents. This process introduces a carboxylic acid group at the terminal position, enabling further functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the successful incorporation of the succinic acid moiety .

Drug Delivery Systems

This compound is primarily utilized in the formulation of liposomes and nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to self-assemble into micelles or liposomes that can encapsulate hydrophilic and hydrophobic drugs. The carboxylic acid group facilitates conjugation with targeting ligands, enhancing specificity towards certain cell types.

Table 1: Applications of this compound in Drug Delivery

| Application | Description |

|---|---|

| Nanoparticle Formation | Forms stable nanoparticles for drug encapsulation |

| Targeted Drug Delivery | Conjugates with targeting ligands (e.g., antibodies) for enhanced specificity |

| Therapeutic Applications | Used in delivering chemotherapeutics like doxorubicin |

| Bioavailability Improvement | Enhances solubility and stability of drugs in circulation |

Case Studies

- Folate-Targeted Liposomal Doxorubicin : A study demonstrated that folate-conjugated liposomes containing this compound significantly improved the antitumor efficacy of doxorubicin in KB tumor-bearing mice compared to free doxorubicin . The targeted approach reduced systemic toxicity while enhancing drug accumulation at tumor sites.

- RGD-Conjugated Liposomes : Research by Vaidya et al. showed that RGD peptide-conjugated liposomes using DSPE-PEG-COOH exhibited increased thrombolytic activity at blood clots compared to non-targeted formulations, highlighting the potential of this compound in vascular therapies .

- pH-Sensitive Nanoparticles : Investigations into pH-sensitive nanoparticles incorporating this compound revealed enhanced drug release in acidic environments typical of tumor tissues, suggesting its utility in cancer therapy .

The mechanism by which this compound enhances drug delivery involves several pathways:

- Endocytosis : Liposomes are taken up by cells via endocytosis, allowing for direct cytoplasmic delivery of encapsulated drugs.

- pH Sensitivity : The presence of succinic acid allows for pH-sensitive release mechanisms, where drug release is triggered in acidic environments.

- Surface Modification : The reactive carboxylic group can be modified to attach various ligands, improving targeting capabilities.

Properties

Molecular Formula |

C45H86NO11P |

|---|---|

Molecular Weight |

848.1 g/mol |

IUPAC Name |

4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |

InChI Key |

YHASCFOFGLKNAQ-VQJSHJPSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.